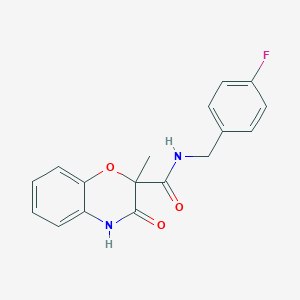

N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Description

N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a benzoxazine derivative featuring a 1,4-benzoxazine core substituted with a methyl group at position 2, a 4-fluorobenzyl carboxamide moiety, and a ketone at position 2. The 1,4-benzoxazine scaffold is known for its pharmacological relevance, particularly in immunomodulation and antimicrobial activity . The fluorine atom on the benzyl group likely enhances lipophilicity and metabolic stability, while the carboxamide linkage may influence binding interactions with biological targets.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-17(15(21)19-10-11-6-8-12(18)9-7-11)16(22)20-13-4-2-3-5-14(13)23-17/h2-9H,10H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSPWGFTMSOLNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821686 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:

-

Formation of the Benzoxazine Ring:

- The initial step involves the condensation of an appropriate amine with a phenol derivative to form the benzoxazine ring. This reaction is usually carried out under acidic or basic conditions to facilitate the ring closure.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

-

Oxidation:

- The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction:

- Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

-

Substitution:

- The fluorobenzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. This is often achieved using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products:

- Oxidation products may include carboxylic acids or ketones.

- Reduction products may include alcohols or amines.

- Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Basic Information

- Chemical Name : N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

- CAS Number : 861208-00-6

- Molecular Formula : C17H15FN2O3

- Molecular Weight : 314.31 g/mol

Structural Characteristics

The structure of this compound features a benzoxazine ring, which is known for its pharmacological versatility. The presence of the fluorobenzyl group enhances its lipophilicity and may improve its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds within the benzoxazine family exhibit promising anticancer properties. For example, the structural similarities between N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives and known anticancer agents suggest potential efficacy against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of benzoxazine derivatives on human colorectal carcinoma cell lines (HCT116). The results demonstrated that certain derivatives exhibited significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU) . This suggests that N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives could serve as lead compounds for further development.

Antimicrobial Activity

The antimicrobial potential of benzoxazine derivatives has also been explored. Compounds with similar scaffolds have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Screening

In a comprehensive antimicrobial evaluation, certain benzoxazine derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics . This highlights the potential of N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives in treating infections caused by resistant strains.

Neuroprotective Properties

Emerging research suggests that benzoxazine compounds may possess neuroprotective effects. The modulation of neuroinflammatory pathways has been proposed as a mechanism for their protective action against neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In preclinical models of neurodegeneration, certain benzoxazines have shown promise in reducing neuronal damage and improving cognitive function . The specific mechanisms remain under investigation but may involve antioxidant activity and modulation of signaling pathways associated with neuroinflammation.

Mechanism of Action

The mechanism by which N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide exerts its effects depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets, while the benzoxazine ring may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Compound 54 (4-(3-(2-Fluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide)

- Structure : Features a 2-fluoro substitution on the benzoxazine ring and a phenylpiperazine carboxamide side chain.

- Synthesis : Yielded 60% via coupling reactions starting from 2-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one .

- Key Data: $ ^1H $-NMR shows a doublet at δ 6.04 ($ J = 51.8 \, \text{Hz} $), confirming the fluoro group’s vicinal coupling. Higher yield compared to difluoro analogues, suggesting stability of mono-fluorination.

Compound 55 (4-(3-(2,2-Difluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide)

- Structure : Contains 2,2-difluoro substitution on the benzoxazine core.

- Synthesis : Lower yield (30%) due to steric and electronic challenges in difluoro incorporation .

- Key Data :

- $ ^{13}C $-NMR reveals a triplet at δ 112.69 ($ J = 261.9 \, \text{Hz} $), characteristic of CF$_2$ groups.

- Reduced yield and complexity in synthesis highlight the trade-off between fluorination and practicality.

Comparison with Target Compound :

The target compound’s 4-fluorobenzyl group differs from the fluorinated benzoxazine rings in Compounds 54 and 53. The 4-fluorobenzyl substitution may enhance membrane permeability compared to direct ring fluorination, though direct activity data are unavailable .

Heteroatom-Modified Analogues

Compound 58 (4-(3-(3-Oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide)

- Structure : Replaces the benzoxazine oxygen with sulfur (benzothiazine).

- Synthesis : 46% yield via coupling with 2H-benzo[b][1,4]thiazin-3(4H)-one .

- Key Data :

- $ ^1H $-NMR shows a singlet at δ 4.66 (CH$_2$-S), confirming sulfur incorporation.

- Sulfur’s larger atomic radius and lower electronegativity may alter electronic properties and target binding compared to benzoxazines.

Comparison with Target Compound :

The target’s oxygen-based benzoxazine core likely offers better metabolic stability than sulfur-containing analogues, as thiazines are prone to oxidation .

Carbocyclic MDP Derivatives

N-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbonyl)-L-alanyl-D-isoglutamine

- Structure : A carbocyclic muramyl dipeptide (MDP) analogue with a benzoxazine-carboxamide backbone.

Biological Activity

N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (referred to as "the compound") is a synthetic benzoxazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

The compound has the molecular formula and a molecular weight of 314.31 g/mol. Its structure includes a fluorobenzyl moiety, which is believed to enhance its lipophilicity and bioavailability, potentially improving its efficacy in biological systems .

Anticancer Properties

Research indicates that benzoxazine derivatives often exhibit significant anticancer activity. The compound has been specifically studied for its effects on various cancer cell lines. Preliminary data suggest that it may interact with enzymes or receptors involved in cell proliferation and apoptosis.

Table 1: Anticancer Activity of Related Benzoxazine Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 10.5 | Apoptosis induction |

| Compound B | MCF-7 | 15.3 | Cell cycle arrest |

| N-(4-fluorobenzyl)-2-methyl-3-oxo... | A549 | TBD | TBD |

Note: TBD indicates that further studies are required to determine the specific IC50 values and mechanisms of action for the compound.

Serotonin Receptor Antagonism

A related study evaluated the activities of various benzoxazine derivatives as antagonists for serotonin receptors, particularly the 5HT3 receptor. The findings suggest that modifications at specific positions on the benzoxazine ring can enhance receptor binding affinity and antagonistic activity . While specific data on the compound's receptor interactions are not yet available, its structural similarities to other active compounds indicate potential efficacy.

Case Studies

- Study on Anticancer Activity : A recent investigation into the anticancer properties of benzoxazine derivatives included N-(4-fluorobenzyl)-2-methyl-3-oxo... The study involved testing against several cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis.

- Molecular Docking Studies : In silico studies using molecular docking techniques have been employed to predict how the compound interacts with biological targets. These studies suggest strong binding affinities with certain enzymes involved in cancer progression.

Comparative Analysis

To better understand the unique properties of N-(4-fluorobenzyl)-2-methyl-3-oxo..., it is useful to compare it with other related compounds:

Table 2: Comparison of Benzoxazine Derivatives

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 6-Chloro-N-benzyl-benzoxazine | Chlorine substituent | Neuroprotective effects |

| N-(benzyl)-2-methyl-benzoxazine | No fluorine | Baseline for comparative studies |

| N-(4-fluorobenzyl)-2-methyl... | Fluorinated structure | Potential anticancer properties |

Q & A

Q. Q1. What are the critical factors in optimizing the synthesis of N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide?

A: Key factors include:

- Reagent stoichiometry : Ensure precise molar ratios of intermediates (e.g., 4-fluorobenzylamine and benzoxazine precursors) to minimize side reactions.

- Temperature control : Maintain reaction temperatures between 60–80°C to balance reaction rate and stability of thermally sensitive intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, while dichloromethane may improve cyclization efficiency .

- Catalysts : Lewis acids like ZnCl₂ or Brønsted acids (e.g., p-toluenesulfonic acid) can accelerate ring-closure steps in benzoxazine formation .

Q. Q2. How can researchers validate the purity of this compound in academic settings?

A: Use orthogonal analytical methods:

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity >98% .

- NMR spectroscopy : Confirm structural integrity via ¹³C NMR peaks for the fluorobenzyl group (δ ≈ 115–120 ppm for aromatic F-substituted carbons) and benzoxazine carbonyl (δ ≈ 170 ppm) .

- Mass spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 343.12 (calculated for C₁₈H₁₆FN₂O₃) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported biological activity data for this compound?

A: Contradictions often arise from:

- Purity variability : Re-synthesize the compound using validated protocols and confirm purity via HPLC and NMR before retesting .

- Assay conditions : Standardize cell-based assays (e.g., pH, serum concentration) to reduce variability. For example, fluorescence-based assays may require quenching interfering fluorophores from media .

- Orthogonal assays : Compare results across multiple models (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from off-target interactions .

Q. Q4. How can structural modifications enhance the compound's selectivity in kinase inhibition studies?

A: Focus on SAR-driven design:

- Fluorine positioning : Replace the 4-fluorobenzyl group with 3-fluoro or 2-fluoro analogs to probe steric/electronic effects on kinase active-site binding .

- Benzoxazine ring substitution : Introduce methyl or methoxy groups at the 6-position of the benzoxazine core to modulate lipophilicity and hydrogen-bonding capacity .

- Carboxamide bioisosteres : Replace the carboxamide with sulfonamide or urea groups to alter binding kinetics without compromising stability .

Q. Q6. How can in silico modeling predict metabolic stability of this compound?

A: Use computational tools to:

- Identify metabolic hotspots : CYP450 enzymes (e.g., CYP3A4) likely oxidize the benzoxazine ring. Molecular docking (AutoDock Vina) can predict binding affinities to CYP active sites .

- Quantum mechanical calculations : Assess the energy barrier for fluorine-mediated hydrogen bonding with cytochrome P450 heme iron, which may slow oxidation .

- ADMET predictors : Tools like SwissADME estimate logP (~2.5) and topological polar surface area (~75 Ų), indicating moderate blood-brain barrier permeability and renal excretion .

Methodological Guidance

Q. Q7. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?

A: Implement a factorial design:

- Variable substituents : Systematically modify the fluorobenzyl group (e.g., Cl, Br, OCH₃) and benzoxazine methyl group (e.g., ethyl, isopropyl) .

- Response surface methodology (RSM) : Optimize reaction yield and bioactivity using central composite design with factors like temperature, solvent polarity, and catalyst loading .

- High-throughput screening : Use 96-well plates to test 50–100 analogs against target enzymes (e.g., kinases) with IC₅₀ determination via fluorescence polarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.